

# Technical Guide on the Safe Handling of 2-(1-Hydroxyethyl) Promazine-d4

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## Compound of Interest

Compound Name: 2-(1-Hydroxyethyl) Promazine-d4

Cat. No.: B15293808

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Disclaimer: A comprehensive, officially sanctioned Safety Data Sheet (SDS) for **2-(1-Hydroxyethyl) Promazine-d4** is not publicly available. This technical guide has been compiled using data from product information sheets, information on structurally related compounds, and established principles of chemical and pharmaceutical safety. The information provided herein is intended for use by qualified researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment based on the specific experimental conditions. This compound is intended for research use only and is not for human, therapeutic, or diagnostic applications.[1][2][3]

## Chemical Identification and Physical Properties

**2-(1-Hydroxyethyl) Promazine-d4** is a deuterated stable isotope-labeled metabolite of Acepromazine, a phenothiazine derivative.[1] Stable isotope-labeled compounds are primarily used as internal standards in quantitative analysis and as tracers in metabolic studies.

## Chemical Identifiers

Identifier	Value
Chemical Name	2-(1-Hydroxyethyl) Promazine-d4
Synonym(s)	10-[3-(Dimethylamino)propyl]- $\alpha$ -methyl-10H-phenothiazine-2-methanol-d4 <sup>[2][3]</sup>
CAS Number	73644-43-6 (Unlabeled) <sup>[2][3]</sup>
Molecular Formula	C <sub>19</sub> H <sub>20</sub> D <sub>4</sub> N <sub>2</sub> OS <sup>[1][2]</sup>
Parent API Family	Promazine, Acepromazine <sup>[1]</sup>

## Physical and Chemical Properties

Property	Value	Source(s)
Molecular Weight	332.5 g/mol	<sup>[1][2]</sup>
Appearance	Off-White Solid	<sup>[1]</sup>
Melting Point	93-95°C	<sup>[1]</sup>
Solubility	Soluble in Methanol	<sup>[1]</sup>
Storage Temperature	4°C	<sup>[1]</sup>
Shipping Temperature	Room Temperature	<sup>[1]</sup>

## Hazard Identification and Toxicological Profile

The toxicological properties of **2-(1-Hydroxyethyl) Promazine-d4** have not been thoroughly investigated. It is described as a "pharmaceutical related compound of unknown potency."<sup>[4]</sup> The hazard assessment must, therefore, be based on the parent class of compounds, phenothiazines, and data from closely related analogs. Phenothiazine derivatives are bioactive compounds that act on the central nervous system and can have potent physiological effects.<sup>[5]</sup>

## GHS Classification and Labeling

A specific GHS classification for **2-(1-Hydroxyethyl) Promazine-d4** is not available. However, based on the parent compound, Phenothiazine, a precautionary classification should be

assumed. Phenothiazine is classified as: Acute Toxicity, Oral (Category 4), Skin Sensitization (Category 1), and may cause damage to organs through prolonged or repeated exposure.[6]

Precautionary GHS Labeling (Assumed):

- Pictograms:
  -  alt text
  -  alt text
- Signal Word: Warning
- Precautionary Hazard Statements:
  - H302: Harmful if swallowed.
  - H317: May cause an allergic skin reaction.
  - H373: May cause damage to organs through prolonged or repeated exposure.

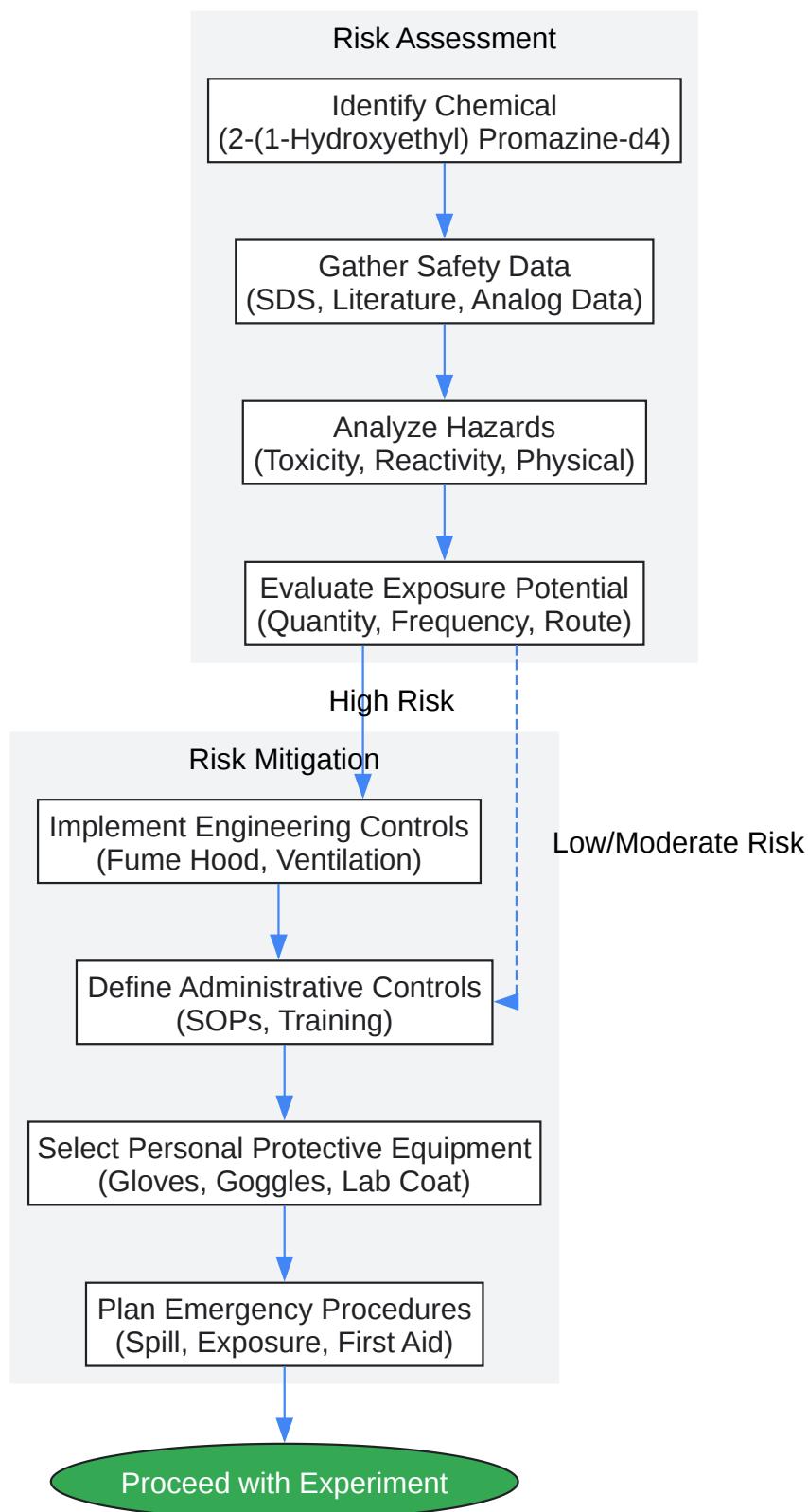
## Toxicological Data Summary

No quantitative toxicological data (e.g., LD50) is available for **2-(1-Hydroxyethyl) Promazine-d4**. The safety data sheet for the related compound, 2-(1-Hydroxyethyl) Promazine Sulfoxide, indicates a lack of data for most toxicological endpoints.[4]

Toxicological Endpoint	Data
Acute Toxicity (Oral)	No data available
Skin Corrosion/Irritation	No data available
Serious Eye Damage/Irritation	No data available
Respiratory or Skin Sensitization	No data available
Germ Cell Mutagenicity	No data available
Carcinogenicity	No data available
Reproductive Toxicity	No data available
STOT-Single Exposure	No data available
STOT-Repeated Exposure	No data available
Aspiration Hazard	No data available

## Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a standard workflow for assessing and mitigating risks associated with a research chemical of unknown potency.

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*Caption: General workflow for chemical hazard assessment and mitigation.*

## Safe Handling, Storage, and Emergency Procedures

Given the unknown potency, this compound should be handled with the utmost care, treating it as a highly toxic substance.

Aspect	Protocol
Handling	Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE). Wash hands thoroughly after handling. <sup>[4]</sup>
Storage	Store in a tightly sealed container at the recommended temperature of 4°C. Keep in a dry, well-ventilated place away from incompatible materials.
Personal Protective Equipment (PPE)	<p>Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.</p> <p>[4]Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat and ensure skin is not exposed.</p> <p>[4]Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.</p>
Spill Response	Keep unnecessary personnel away. Wear appropriate PPE. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. <sup>[4]</sup>
First-Aid Measures	<p>Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.</p> <p>[4]Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.</p> <p>[4]Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.</p> <p>[4]Ingestion: Do NOT induce vomiting. Never give anything by mouth to an</p>

unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

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**Fire-Fighting**

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[4] Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[4]

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## Experimental Protocols for Safety Assessment

As specific safety studies for this compound are not publicly available, this section provides detailed, generalized protocols for foundational toxicological assays that are essential in the safety assessment of novel pharmaceutical-related compounds.

### Protocol: Acute Oral Toxicity Assessment (Based on OECD 423/425 Principles)

This protocol outlines a general method to estimate the acute oral toxicity (and approximate LD50) of a test substance. The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are preferred methods to minimize animal use.[7]

- Objective: To determine the potential for a substance to cause mortality after a single oral dose and to enable classification according to the GHS.
- Test System: Healthy, young adult laboratory rodents (e.g., Wistar rats), typically females as they are often slightly more sensitive.
- Housing & Acclimatization: Animals are housed in standard conditions ( $22 \pm 3^\circ\text{C}$ , 30-70% humidity, 12h light/dark cycle) and acclimatized for at least 5 days before dosing.
- Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to provide the desired dose in a volume not exceeding 1-2 mL/100g body weight.

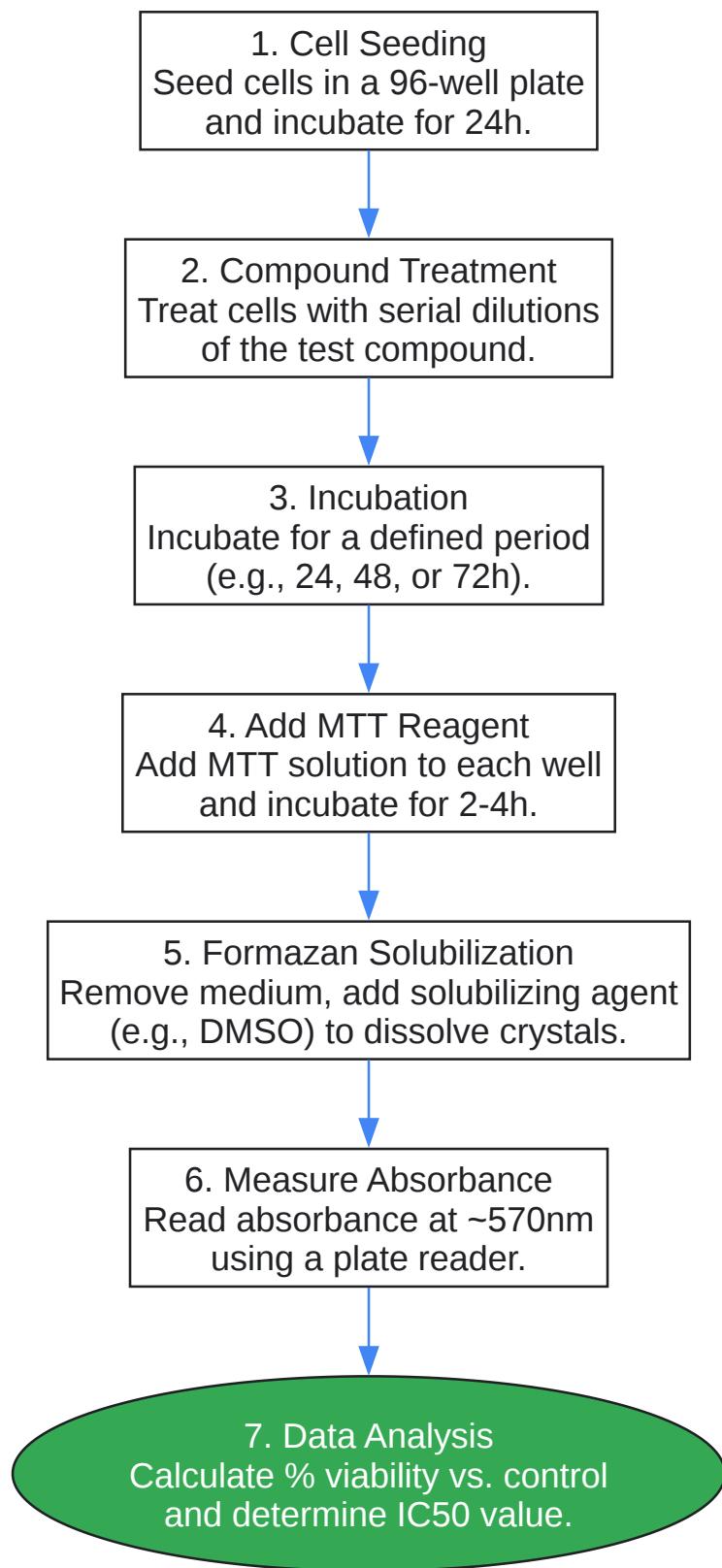
- Procedure (Acute Toxic Class Method Example):
  - a. Fasting: Animals are fasted overnight (food, but not water) prior to dosing.
  - b. Dosing: A single animal is dosed by oral gavage at a starting dose selected from GHS classification levels (e.g., 300 mg/kg).
  - c. Observation: The animal is closely observed for signs of toxicity for the first several hours post-dosing and then periodically for 14 days. Observations include changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions).
  - d. Stepwise Dosing:
    - If the animal survives, two additional animals are dosed at the same level.
    - If mortality occurs, the next dose is decreased. If no mortality occurs, the next dose is increased.
    - The procedure continues in a stepwise manner with groups of three animals until the criteria for classification are met.
- Data Collection: Body weights are recorded weekly. All signs of toxicity, time of onset, duration, and time of death are recorded for each animal.
- Pathology: A gross necropsy is performed on all animals at the end of the study.
- Endpoint: The results allow for the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels.

## Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a common initial screening tool for new chemical entities.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Objective: To determine the concentration at which a test substance reduces the viability of a cultured cell line by 50% (IC<sub>50</sub>).
- Materials:
  - Selected cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).
  - Complete cell culture medium.
  - 96-well cell culture plates.

- Test compound stock solution (dissolved in DMSO).
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization buffer (e.g., acidified isopropanol or DMSO).
- Microplate reader (spectrophotometer).
- Experimental Workflow:

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*Caption: General experimental workflow for an *in vitro* MTT cytotoxicity assay.*

- Procedure Details: a. Cell Plating: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical concentration range might be 0.1  $\mu$ M to 100  $\mu$ M. Include vehicle controls (medium with DMSO) and untreated controls. c. Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. d. MTT Addition: After the treatment incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into purple formazan crystals. e. Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals, resulting in a colored solution.
- Data Analysis: a. Measure the absorbance of each well. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells. c. Plot the concentration-response curve (Concentration vs. % Viability) and use non-linear regression to calculate the IC50 value.

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